7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

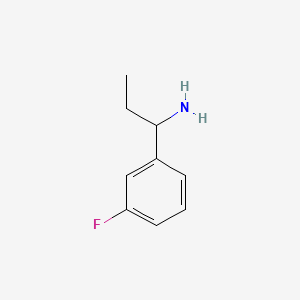

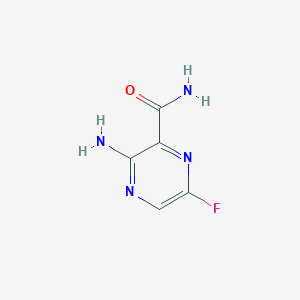

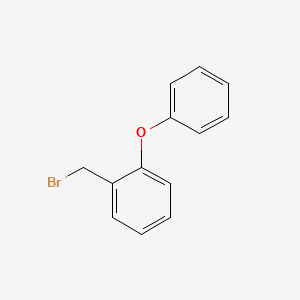

The compound "7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a carboxylic acid group in such compounds is significant as it can contribute to the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and specific conditions. For instance, the synthesis of related compounds, such as 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, has been achieved through the Pictet-Spengler reaction followed by catalytic dehalogenation, as described in one study . This method showcases the potential pathways that could be adapted for the synthesis of "7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid," although the specific synthesis details for this compound are not provided in the given data.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their chemical behavior and biological activity. The substitution pattern on the quinoline ring, such as the 7-chloro and 8-methyl groups, can significantly influence the molecule's properties. The presence of a 3-isobutoxyphenyl group likely contributes to the compound's hydrophobic character and could affect its binding to biological targets. Multivariate analysis and quantitative structure-activity relationship (QSAR) studies have been used to analyze the effects of polar substituents on the activity of similar quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The carboxylic acid functionality in such compounds is particularly reactive and can participate in the formation of amides, esters, and other derivatives. Mass spectrometric studies have shown that substituted isoquinolines can undergo gas-phase reactions to form carboxylic acids after collision-induced dissociation, indicating the potential for complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of "7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid" would be influenced by its molecular structure. The hydrophobic and hydrophilic balance of the molecule is determined by the presence of both the isobutoxyphenyl group and the carboxylic acid moiety. The inhibitory activities of similar compounds against dehydrogenase enzymes and their effects on the respiration of Ehrlich ascites tumor cells have been linked to these properties, with hydrophobicity playing a significant role in the latter . These properties are essential for understanding the compound's solubility, stability, and interaction with biological systems.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties of Quinoline Derivatives

Quinoline derivatives have been synthesized and investigated for their photophysical properties. Notably, complexes of copper(I) with quinoline carboxylic acid analogs exhibit extraordinary photophysical characteristics. These complexes demonstrate significant emission quantum yields and prolonged excited-state lifetimes, highlighting their potential in photophysical applications (Małecki et al., 2015).

Antibacterial Activities of Quinoline Carboxylic Acids

A series of substituted 4-oxoquinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity. Among these, certain compounds exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, including strains of Pseudomonas aeruginosa. This research underscores the potential of quinoline carboxylic acids as a scaffold for developing new antibacterial agents (Miyamoto et al., 1990).

Antioxidant and Prooxidative Effects

The structure and distributive status of 4-hydroxyquinoline derivatives, including those related to 7-chloro-4-hydroxyquinoline, have been studied for their antioxidant effects against free-radical-initiated peroxidation. The findings reveal that the antioxidant or prooxidative effects of these compounds are significantly influenced by their molecular structure and their distribution within the reaction system. This study provides valuable insights into the design of antioxidant drugs based on quinoline derivatives (Liu et al., 2002).

Photodegradation of Quinolinecarboxylic Herbicides

The photodegradation of quinolinecarboxylic herbicides in aqueous solutions under various irradiation conditions has been explored. This research contributes to the understanding of environmental behavior and degradation pathways of these compounds, which is crucial for assessing their environmental impact and designing strategies for their degradation and removal (Pinna & Pusino, 2012).

Antimicrobial Activity of Quinoline Derivatives

Quinoline-4-carboxylic acid derivatives have been synthesized through microwave-irradiated methods, showing significant in vitro antimicrobial activity against a broad spectrum of microorganisms. These findings underscore the potential of quinoline derivatives in the development of new antimicrobial agents, particularly against resistant strains of bacteria (Bhatt & Agrawal, 2010).

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(24)25)16-7-8-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXDIEJWLCTIFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)